REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH3:9].[CH2:10]([NH2:14])[CH:11]([CH3:13])[CH3:12].O1CCCC1>>[CH3:9][C:3]1[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=1[NH:14][CH2:10][CH:11]([CH3:13])[CH3:12]
|
Name
|
|
Quantity
|
1687 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)C)C
|
Name
|
|
Quantity
|
1755 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N
|
Name
|
catalyst
|
Quantity
|
140 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
lithium hexamethyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The cooled mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between aqueous citric acid (50 mL) and tert butyl methyl ether (TBME) (2×50 mL)
|
Type
|
ADDITION
|
Details
|
The organic phase was treated with dried MgSO4
|
Type
|
CUSTOM
|
Details
|
the solid removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C)NCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.56 mmol | |
AMOUNT: MASS | 2.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |